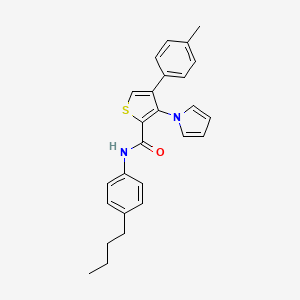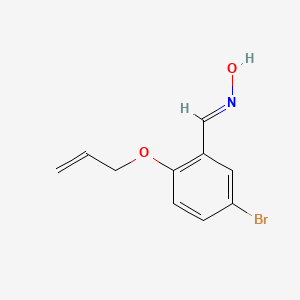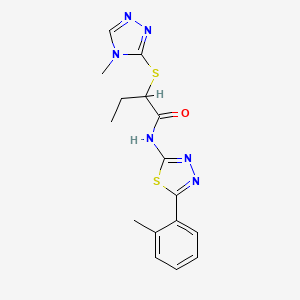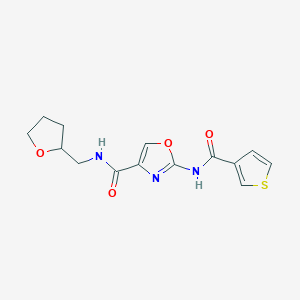
N-(4-butylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BPT or BPT-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPT-2 belongs to the class of compounds known as thiophene carboxamides, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Heterocyclic Synthesis and Polymer Applications
Research on compounds structurally related to N-(4-butylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has explored their utility in heterocyclic synthesis and the development of novel polymers. Thiophene derivatives serve as key intermediates for synthesizing a wide range of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are of interest for their diverse chemical properties and potential applications in material science and pharmaceuticals (Mohareb et al., 2004). Similarly, thiophene-based compounds undergo dearomatising cyclisations to yield products with significant applications in creating complex molecular structures (Clayden et al., 2004).
Conducting Polymers and Electrochromic Materials
Thiophene and pyrrole derivatives have been instrumental in developing conducting polymers and electrochromic materials. These compounds exhibit promising electrical properties and stability, making them suitable for electronic and optoelectronic applications. For instance, a new type of 2,5-di(2-thienyl)pyrrole derivative has shown improved stability and lower band gaps, which are desirable features for conducting polymers (Soyleyici et al., 2013). Additionally, thiophene-based polymers have been explored for their soluble properties and suitability in electrochromic devices, highlighting their potential in smart window applications and low-energy displays (Variş et al., 2006).
Novel Antibiotic and Antibacterial Agents
The structural framework of thiophene-2-carboxamide derivatives has been exploited in synthesizing new antibiotic and antibacterial drugs. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential in addressing antibiotic resistance and developing new therapeutic agents (Ahmed, 2007).
properties
IUPAC Name |
N-(4-butylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-3-4-7-20-10-14-22(15-11-20)27-26(29)25-24(28-16-5-6-17-28)23(18-30-25)21-12-8-19(2)9-13-21/h5-6,8-18H,3-4,7H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMHIZOIFAJDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B2774086.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)
![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)
![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

